

An In-depth Technical Guide to the Chemical Properties of 3-Methylbenzenesulfonic Acid

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Compound of Interest

Compound Name: 3-Methylbenzenesulfonic acid

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Introduction

3-Methylbenzenesulfonic acid, also known as m-toluenesulfonic acid (m-TsOH), is a strong organic acid of significant interest in both academic research and industrial applications. Its robust acidity, comparable to that of mineral acids, combined with its solubility in organic solvents, makes it a versatile catalyst for a multitude of organic transformations.^[1]

Furthermore, m-TsOH serves as a crucial intermediate in the synthesis of various fine chemicals, including dyes, pharmaceuticals, and agrochemicals.^{[2][3]} This guide provides a comprehensive overview of the chemical properties, synthesis, purification, spectroscopic characterization, reactivity, and safe handling of **3-methylbenzenesulfonic acid**, intended to serve as a valuable resource for professionals in the chemical sciences.

Physicochemical Properties Identification and Nomenclature

- IUPAC Name: **3-methylbenzenesulfonic acid**^[1]
- Common Names: m-Toluenesulfonic acid, m-TsOH
- CAS Number: 617-97-0^{[4][5][6]}
- Molecular Formula: C₇H₈O₃S^{[4][6]}

- InChI Key: JDQDSEVNMTYMO-C-UHFFFAOYSA-N[\[1\]](#)

Physical Properties

The physical properties of **3-methylbenzenesulfonic acid** are summarized in the table below. It is typically a colorless to pale yellow solid or liquid, a characteristic dependent on its form and purity.[\[7\]](#)

Property	Value	Source
Molecular Weight	172.20 g/mol	[4] [5] [6]
Appearance	Colorless to pale yellow liquid or solid	[2] [7]
Melting Point	155-156 °C (lit.)	[2]
Density	1.34 g/cm ³ at 25 °C (lit.)	[2]

Solubility

3-Methylbenzenesulfonic acid exhibits high solubility in water due to the polarity of the sulfonic acid group.[\[7\]](#) It is also soluble in many polar organic solvents such as ethanol and ether, which contributes to its utility as a catalyst in a variety of reaction media.[\[3\]](#) Its solubility in non-polar solvents like hot benzene is limited.[\[3\]](#)

Acidity

As an arylsulfonic acid, m-TsOH is a strong acid. The electron-withdrawing nature of the sulfonyl group and the resonance stabilization of the resulting sulfonate anion contribute to its pronounced acidity, which is comparable to that of mineral acids like sulfuric acid.[\[1\]](#)[\[8\]](#) This high acidity is fundamental to its role as a Brønsted acid catalyst.

Synthesis and Purification

Electrophilic Aromatic Sulfonation of Toluene

The primary industrial route to toluenesulfonic acids is the electrophilic aromatic sulfonation of toluene.[\[1\]](#) The regiochemical outcome of this reaction is highly dependent on the reaction

temperature, a classic example of kinetic versus thermodynamic control.

The electrophile in this reaction is sulfur trioxide (SO_3), which is present in fuming sulfuric acid (oleum) or generated from concentrated sulfuric acid. The π -electrons of the toluene ring attack the electrophilic sulfur atom of SO_3 , leading to the formation of a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. Subsequent deprotonation by a weak base, such as the hydrogensulfate ion (HSO_4^-), restores the aromaticity of the ring and yields the toluenesulfonic acid.[1]

The methyl group of toluene is an ortho-, para-directing activator due to its electron-donating inductive and hyperconjugation effects.

- **Kinetic Control (Low Temperature):** At lower temperatures (e.g., room temperature), the reaction is under kinetic control, and the isomers that are formed fastest are the major products. These are the ortho (2-methylbenzenesulfonic acid) and para (4-methylbenzenesulfonic acid) isomers.[1]
- **Thermodynamic Control (High Temperature):** At elevated temperatures (150-200 °C), the sulfonation reaction becomes reversible. This allows for the isomerization of the initially formed kinetic products to the most thermodynamically stable isomer. The meta isomer (**3-methylbenzenesulfonic acid**) is the most stable due to the minimization of steric hindrance between the bulky sulfonic acid group and the methyl group. Thus, under thermodynamic control, **3-methylbenzenesulfonic acid** is the major product.[1]

Kinetic vs. Thermodynamic Control in Toluene Sulfonation

This protocol is adapted from established principles of thermodynamic control in toluene sulfonation.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place toluene.
- **Reagent Addition:** Slowly and with vigorous stirring, add concentrated sulfuric acid. The molar ratio of sulfuric acid to toluene should be carefully controlled.
- **Heating:** Heat the reaction mixture to 150-200 °C. Maintain this temperature for several hours to allow for the equilibration of the isomers. The progress of the reaction can be

monitored by techniques such as HPLC.

- Work-up: After cooling the reaction mixture to room temperature, carefully pour it onto crushed ice. This will precipitate the crude **3-methylbenzenesulfonic acid**.
- Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining sulfuric acid.

Purification

Recrystallization is a common method for purifying crude **3-methylbenzenesulfonic acid**.

- Solvent Selection: Choose a suitable solvent system. A mixture of water and a miscible organic solvent or hot water alone can be effective.
- Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.
- Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.
- Hot Filtration: Filter the hot solution to remove any insoluble impurities and activated charcoal.
- Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
- Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of **3-methylbenzenesulfonic acid**.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule.

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity
Aromatic-H	7.0 - 8.0	Multiplet
Methyl-H (CH ₃)	~2.4	Singlet
Sulfonic Acid-H (SO ₃ H)	10.0 - 12.0 (broad)	Singlet

Note: The chemical shift of the acidic proton can vary significantly depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Carbon	Predicted Chemical Shift (δ , ppm)
Aromatic C-SO ₃ H	140 - 150
Aromatic C-CH ₃	135 - 145
Aromatic C-H	120 - 135
Methyl C (CH ₃)	~21

FT-IR Spectroscopy

Infrared spectroscopy is used to identify the functional groups present.

Functional Group	Vibration	Expected Wavenumber (cm ⁻¹)
Sulfonic Acid	O-H stretch (broad)	3200 - 2500
Aromatic	C-H stretch	3100 - 3000
Alkyl	C-H stretch	2980 - 2850
Aromatic	C=C stretch	1600 - 1450
Sulfonic Acid	S=O stretch	1250 - 1160 and 1080 - 1010
Sulfonic Acid	S-O stretch	700 - 600

Chemical Reactivity and Applications

Role as a Brønsted Acid Catalyst

3-Methylbenzenesulfonic acid is an effective Brønsted acid catalyst in a wide range of organic reactions, including esterifications, alkylations, and polymerizations.^[1]

In a Fischer esterification, m-TsOH protonates the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by the alcohol.

Catalytic Cycle of Fischer Esterification using m-TsOH

This protocol describes a general procedure for the esterification of a carboxylic acid with an alcohol.

- Reaction Setup: Combine the carboxylic acid, an excess of the alcohol (which can also serve as the solvent), and a catalytic amount of **3-methylbenzenesulfonic acid** (typically 1-5 mol%) in a round-bottom flask equipped with a reflux condenser.
- Heating: Heat the mixture to reflux for several hours. The reaction can be monitored by TLC or GC.
- Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid.

- Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4 or Na_2SO_4), filter, and concentrate under reduced pressure. The crude ester can be further purified by distillation or column chromatography.

Reactions of the Sulfonic Acid Group

The sulfonic acid group can be readily converted to the more reactive sulfonyl chloride, a valuable intermediate for introducing the sulfonyl moiety into other molecules.^[1]

This transformation is typically achieved using reagents like thionyl chloride (SOCl_2) or phosphorus pentachloride (PCl_5). The reaction involves the conversion of the hydroxyl group of the sulfonic acid into a better leaving group, followed by nucleophilic attack by the chloride ion.

- Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO_2).
- Reagent Addition: Add **3-methylbenzenesulfonic acid** to the flask, followed by the slow addition of an excess of thionyl chloride. A solvent such as dichloromethane can be used.
- Heating: Heat the reaction mixture to reflux until the evolution of gases ceases.
- Work-up: Carefully remove the excess thionyl chloride by distillation under reduced pressure.
- Purification: The crude 3-methylbenzenesulfonyl chloride can be purified by vacuum distillation.

The sulfonation of aromatic rings is a reversible process. Under acidic conditions and with heating, the sulfonic acid group can be removed, regenerating the original arene. This desulfonation reaction can be exploited as a synthetic strategy, using the sulfonic acid group as a temporary blocking or directing group.

Safety and Handling

3-Methylbenzenesulfonic acid is a corrosive substance that can cause severe skin burns and eye damage.^[9] It is also harmful if swallowed and may cause respiratory irritation.^[9]

- Personal Protective Equipment (PPE): Always handle **3-methylbenzenesulfonic acid** in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety

goggles, and a lab coat.[9]

- First Aid Measures:
 - Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[9]
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
 - Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[9]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and give plenty of water to drink. Seek immediate medical attention.[9]
- Storage and Disposal: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.[9] Dispose of in accordance with local, state, and federal regulations.

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